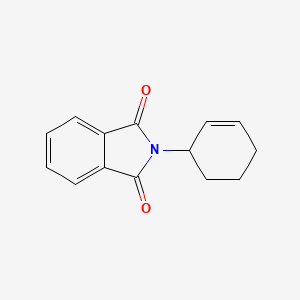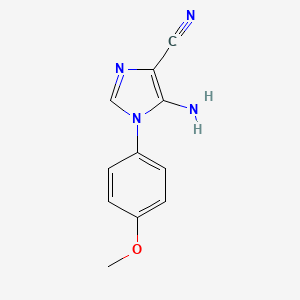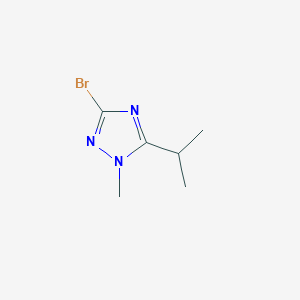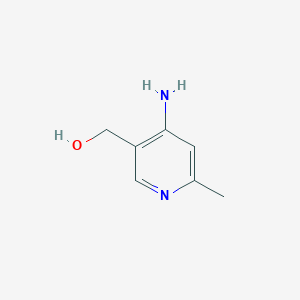
1,3-Dimethyl-9H-carbazole
Übersicht
Beschreibung
1,3-Dimethyl-9H-carbazole is a derivative of the carbazole molecule, which is a heterocyclic aromatic organic compound. Carbazoles are known for their unique properties and have been extensively studied for their potential applications in various fields, including organic electronics and pharmacology.
Synthesis Analysis
The synthesis of carbazole derivatives can be achieved through various methods. For instance, a novel carbazole derivative containing dimesitylboron units was synthesized by introducing electron-acceptor groups to an electron-donor precursor . Another approach involved the Cadogan ring closure to prepare 6,12-dimethylindolo[3,2-b]carbazoles, demonstrating the versatility of synthetic methods for carbazole derivatives . Additionally, the synthesis of a novel carbazole derivative was achieved by reacting 3-aldehyde-9-ethylcarbazole with a substituted triazole . These studies showcase the diverse synthetic routes available for creating carbazole compounds with different substituents and structural motifs.
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of a carbazole core with various substituents that can influence the compound's properties. X-ray crystallography has been used to determine the structure of these derivatives, revealing details such as the coplanar molecular structure and π-stacking in 6,12-dimethylindolo[3,2-b]carbazoles . The crystal structure of another derivative showed that it belongs to the monoclinic system with specific space group parameters .
Chemical Reactions Analysis
Carbazole derivatives can participate in a range of chemical reactions, which are essential for their functionalization and application. For example, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with a substituted isoxazole resulted in a new compound, demonstrating the reactivity of the carbazole aldehyde group . The Ullmann polycondensation reaction was used to prepare poly(3,9-carbazole), illustrating the potential for polymerization of carbazole units .
Physical and Chemical Properties Analysis
Carbazole derivatives exhibit a variety of physical and chemical properties that are of interest for different applications. The novel carbazole derivative with dimesitylboron units showed excellent thermal and electrochemical stability, as well as aggregation-induced emission properties, which are beneficial for electroluminescent applications . The lipid peroxidation inhibitory action of a hydroxy dimethyl carbazole indicates its potential as a potent antioxidant . The glass transition temperatures and ionization potentials of carbazole compounds were determined, providing insight into their thermal and electronic properties .
Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
1,3-Dimethyl-9H-carbazole derivatives have been studied for their potential in treating HIV (Human Immunodeficiency Virus). A study on chloro-1,4-dimethyl-9H-carbazoles found that a nitro-derivative showed promise as a lead for developing new anti-HIV drugs, highlighting the potential of this compound derivatives in this field (Saturnino et al., 2018).
Antimicrobial Properties
Research has been conducted on the antimicrobial activities of 9H-carbazole derivatives, utilizing this compound as a precursor for creating new heterocyclic derivatives. These studies have shown that such derivatives can be effective antimicrobial agents, expanding the application of this compound in the field of infectious diseases (Salih, Salimon, & Yousif, 2016).
Cancer Research
Compounds derived from 1,4-dimethyl-9H-carbazole have been evaluated for their cytotoxic effects on ovarian cancer cells. Studies indicate that these derivatives can inhibit cancer cell growth, suggesting their potential use in cancer treatment. One study found a specific derivative that displayed significant anti-proliferative activity, making it a candidate for human ovarian cancer treatment (Saturnino et al., 2015).
Antioxidant Properties
Research has identified 1,4-dimethyl-9H-carbazole derivatives with significant inhibitory action in various in vitro peroxidative systems. These findings suggest the potential use of these derivatives as antioxidants, particularly in preventing lipid peroxidation in the liver (Malvy, Paoletti, Searle, & Willson, 1980).
Polymer and Material Science
In the field of material science, derivatives of this compound have been used to create polymers with specific physical properties. These polymers emit in the blue part of the electromagnetic spectrum and demonstrate enhanced stability and thermal resistance, showing the utility of this compound in the development of new materials (Iraqi, Pickup, & Yi, 2006).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The interaction of 1,3-Dimethyl-9H-carbazole with its targets leads to various changes in cellular processes. For example, carbazole derivatives have been shown to selectively inhibit human topoisomerase I, interfering with the normal organization of the actin system . This interaction can trigger apoptosis, a process of programmed cell death .
Biochemical Pathways
Carbazole derivatives have been reported to influence various molecular signaling pathways. For instance, some carbazole derivatives have been found to reactivate the P53 molecular signaling pathway, which plays a key role in controlling cell growth and preventing cancer . Other carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway .
Pharmacokinetics
Carbazole moieties are known for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in aquatic environments, biodegradation and photolysis are the dominant fate processes for carbazole . Moreover, the presence of other substances, such as other drugs or chemicals, can also influence the action of this compound.
Eigenschaften
IUPAC Name |
1,3-dimethyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVRNXYEWIPOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172426 | |
| Record name | 9H-Carbazole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18992-68-2 | |
| Record name | 9H-Carbazole, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)




![2-[(2,2-Dimethoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3032385.png)


![2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3032389.png)

![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)